An In-Depth Technical Guide to 5-Oxa-2-aza-spiro[3.4]octane: A Rising Star in Medicinal Chemistry
An In-Depth Technical Guide to 5-Oxa-2-aza-spiro[3.4]octane: A Rising Star in Medicinal Chemistry
Introduction: Unveiling a Novel Scaffold for Drug Discovery
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that provide access to new chemical space and improved physicochemical properties is relentless. Among the emerging classes of building blocks, spirocyclic systems have garnered significant attention for their inherent three-dimensionality. This guide focuses on a particularly promising scaffold: 5-Oxa-2-aza-spiro[3.4]octane . This unique heterocyclic entity, featuring a fused azetidine and tetrahydrofuran ring system sharing a single carbon atom, offers a compelling combination of structural rigidity, synthetic tractability, and desirable physicochemical properties that make it an attractive component for the design of next-generation therapeutics.
This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It will delve into the core chemical structure, physicochemical properties, synthesis, and burgeoning applications of 5-Oxa-2-aza-spiro[3.4]octane, providing both foundational knowledge and practical insights into its utilization as a strategic building block in drug design.
Molecular Architecture and Physicochemical Profile
The defining feature of 5-Oxa-2-aza-spiro[3.4]octane is its spirocyclic nature, where the four-membered azetidine ring and the five-membered tetrahydrofuran ring are orthogonally oriented around a shared quaternary carbon. This arrangement imparts significant conformational rigidity, a desirable trait in drug design for reducing the entropic penalty upon binding to a biological target.
Chemical Structure and Key Identifiers
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IUPAC Name: 5-Oxa-2-azaspiro[3.4]octane
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CAS Number: 145309-24-6
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Molecular Formula: C₆H₁₁NO
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Molecular Weight: 113.16 g/mol
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SMILES: C1NCC12OCCC2
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InChI Key: NRPURYORSRHBCU-UHFFFAOYSA-N
The structure contains two heteroatoms: a nitrogen atom in the azetidine ring, which can act as a hydrogen bond acceptor or be functionalized, and an oxygen atom in the tetrahydrofuran ring, which can influence solubility and metabolic stability.
Physicochemical Properties
The incorporation of the 5-Oxa-2-aza-spiro[3.4]octane scaffold can significantly modulate the properties of a parent molecule. While experimental data for the parent compound is not widely published, its N-protected derivatives and related structures provide valuable insights. The presence of the polar oxygen and nitrogen atoms suggests a favorable profile for aqueous solubility.
| Property | Value/Information | Source |
| Molecular Weight | 113.16 g/mol | PubChem |
| logP (Predicted) | -0.022 | Fluorochem |
| Hydrogen Bond Donors | 1 | Fluorochem |
| Hydrogen Bond Acceptors | 2 | Fluorochem |
| Fraction sp³ (Fsp³) | 1.0 | Calculated |
| Physical State | The hydrochloride salt is typically an off-white powder. | Advanced ChemBlocks |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C.[1] | BLDpharm[1] |
The high fraction of sp³-hybridized carbons (Fsp³ = 1.0) is a key attribute of this scaffold. Molecules with higher Fsp³ character tend to exhibit improved solubility, reduced promiscuity, and better overall success rates in clinical development.
Synthesis of the 5-Oxa-2-aza-spiro[3.4]octane Core
The synthesis of the 5-Oxa-2-aza-spiro[3.4]octane scaffold is a multi-step process that requires careful control of reaction conditions. While several routes to related azaspirocycles have been reported, a common and adaptable strategy involves the construction of the spirocyclic core from a readily available azetidine precursor, followed by deprotection. The following protocol is a representative synthesis based on methodologies developed for similar spirocyclic systems.
Synthetic Strategy Overview
The synthesis commences with the N-Boc protected 3-azetidinone. The key steps involve an allylation to introduce the atoms for the second ring, followed by an oxidative cleavage and intramolecular cyclization to form the tetrahydrofuran ring. The final step is the deprotection of the nitrogen to yield the target spirocycle.
Caption: Synthetic workflow for 5-Oxa-2-aza-spiro[3.4]octane.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
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Rationale: This step introduces the three-carbon unit necessary for the formation of the tetrahydrofuran ring. The use of a Grignard reagent or a Barbier-type reaction is a standard method for nucleophilic addition to a ketone.
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Procedure:
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To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon), add allylmagnesium bromide (1.2 eq, 1 M solution in THF) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired product.
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Step 2: Synthesis of tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Rationale: This key step involves an oxidative cleavage of the allyl double bond to form an aldehyde, which then undergoes an intramolecular cyclization with the hydroxyl group to form the tetrahydrofuran ring. Ozonolysis followed by a reductive workup is a common method for this transformation.
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Procedure:
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Dissolve the product from Step 1 (1.0 eq) in a mixture of dichloromethane (DCM) and methanol at -78 °C.
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Bubble ozone gas through the solution until a persistent blue color is observed.
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Purge the solution with nitrogen or oxygen to remove excess ozone.
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Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight. The in-situ formed aldehyde cyclizes with the tertiary alcohol.
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Quench the reaction with water and extract the product with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify by flash chromatography to yield the N-Boc protected spirocycle.
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Step 3: Deprotection to 5-Oxa-2-aza-spiro[3.4]octane
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Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.
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Procedure:
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Dissolve the N-Boc protected spirocycle (1.0 eq) in DCM.
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Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
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Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and basify with a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide.
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Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate to yield 5-Oxa-2-aza-spiro[3.4]octane. The product can be further purified by distillation or by forming a salt (e.g., hydrochloride or oxalate) and recrystallizing.
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Spectral Characterization
Definitive identification of 5-Oxa-2-aza-spiro[3.4]octane and its intermediates relies on standard spectroscopic techniques. While a complete, published dataset for the parent compound is scarce, the following represents expected spectral features based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system. Key expected signals include:
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Multiplets for the protons on the azetidine ring, typically in the range of 3.0-4.0 ppm.
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Multiplets for the protons on the tetrahydrofuran ring, with those adjacent to the oxygen atom shifted downfield (around 3.5-4.5 ppm).
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A broad singlet for the N-H proton of the deprotected amine, the chemical shift of which will be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Expected chemical shifts are:
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The spiro-carbon atom is expected to be in the range of 70-85 ppm.
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Carbons adjacent to the nitrogen in the azetidine ring would appear around 40-55 ppm.
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Carbons adjacent to the oxygen in the tetrahydrofuran ring would be in the range of 60-75 ppm.
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Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 114.1.
Applications in Drug Discovery and Medicinal Chemistry
The 5-Oxa-2-aza-spiro[3.4]octane scaffold is a valuable building block for several reasons, primarily centered around its utility as a bioisosteric replacement for more common, often "flat," heterocyclic rings like piperidine, morpholine, and piperazine.
Bioisosterism and Scaffold Hopping
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. The rigid, three-dimensional nature of the 5-Oxa-2-aza-spiro[3.4]octane scaffold allows it to project substituents into different vectors in three-dimensional space compared to a flat aromatic or a flexible saturated ring. This can lead to:
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Improved Potency and Selectivity: The defined orientation of substituents can lead to more optimal interactions with the target protein.
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Enhanced Physicochemical Properties: The introduction of this spirocycle can improve solubility, reduce lipophilicity, and alter metabolic stability.
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Novel Intellectual Property: Replacing a common scaffold with a novel one like 5-Oxa-2-aza-spiro[3.4]octane can open up new intellectual property space.
Caption: Bioisosteric replacement strategy using the spirocyclic scaffold.
Case Study: M4 Receptor Agonists
Derivatives of 5-Oxa-2-aza-spiro[3.4]octane have been explored as muscarinic M4 receptor agonists. The M4 receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia. In these potential drug candidates, the spirocyclic core serves as a central scaffold to which other pharmacophoric elements are attached. The rigidity of the 5-Oxa-2-aza-spiro[3.4]octane framework helps to correctly orient the substituents for optimal binding to the receptor, highlighting its utility in constructing complex and potent bioactive molecules.
Conclusion and Future Outlook
5-Oxa-2-aza-spiro[3.4]octane represents a significant and valuable addition to the medicinal chemist's toolkit. Its unique three-dimensional structure, combined with its favorable physicochemical properties, makes it an excellent scaffold for the development of novel therapeutics. The synthetic routes, while multi-step, are based on well-established chemical transformations, allowing for the generation of a variety of derivatives for structure-activity relationship studies.
As the drive to escape "flatland" in drug discovery continues, scaffolds like 5-Oxa-2-aza-spiro[3.4]octane that offer novel exit vectors and improved drug-like properties will become increasingly important. Further research into scalable and asymmetric syntheses, as well as a deeper exploration of its application in diverse therapeutic areas, will undoubtedly solidify the position of this spirocycle as a cornerstone of modern medicinal chemistry.
References
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Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136. [Link]
- Google Patents. (2021). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
